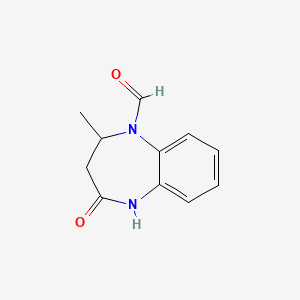![molecular formula C11H9N5O3S2 B2640567 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 484646-58-4](/img/structure/B2640567.png)
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of organic compounds known as 1,3,4-oxadiazoles . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disusbtituted with amine groups . The compound has a furan ring attached to it .
Synthesis Analysis
The compound can be synthesized from furan-2-carboxylic acid hydrazide . A series of Mannich bases of 5-furan-2-yl [1,3,4]oxadiazole-2-thiol were synthesized by the reaction of the compound with suitably substituted amines and formaldehyde in ethanol .Molecular Structure Analysis
The molecular structure of the compound includes a 1,3,4-oxadiazole ring and a furan ring . The 1,3,4-oxadiazole ring is a heterocyclic five-member ring that possesses one oxygen, two carbons, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can be subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C10H10N2O4S and it has a molecular weight of 254.26 . The 1H NMR spectrum of the compound shows three signals for protons of the furan ring and three signals for protons of the pyridine ring .Wissenschaftliche Forschungsanwendungen
Carcinogenicity and Antitumor Activity
Research on compounds related to 5-nitrofurans with heterocyclic substituents has shown significant insights into their carcinogenicity and potential for tumor suppression. Studies have demonstrated that certain nitrofuran derivatives induce a high incidence of tumors in animal models, suggesting a need for careful evaluation of their therapeutic use and potential risks. Specifically, compounds similar to the queried chemical structure have been associated with various tissue tumors, highlighting their complex biological interactions and effects on cellular processes (Cohen et al., 1975).
Antimicrobial and Hemolytic Agents
Another area of interest is the development of antimicrobial and hemolytic agents. Research into the synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, for example, has shown promise in identifying more potent inhibitors with improved drug-like properties. Such studies contribute to the broader search for new therapeutic options against resistant microbial strains and cancer cells, emphasizing the importance of structural modifications to enhance solubility and efficacy (Shukla et al., 2012).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds based on furan-2-carboxylic acid derivatives, including the exploration of tautomeric equilibriums and the development of novel synthetic pathways, represents a significant application in medicinal chemistry. These efforts aim to create compounds with potential therapeutic applications, leveraging the structural diversity and reactivity of furan derivatives to develop novel pharmacophores (Koparır et al., 2005).
Pharmacological Evaluation
The pharmacological evaluation of synthesized compounds, particularly those targeting specific biological pathways such as glutaminase inhibition, is crucial in the development of new treatments for diseases like cancer. By studying the structure-activity relationships and in vivo effects of these compounds, researchers can identify promising candidates for further development as therapeutic agents (Shukla et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds with 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds have been shown to interact with a variety of targets, including kinases and lipophilic amino acids .
Mode of Action
Based on the properties of similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including cell cycle progression .
Result of Action
Similar compounds have been shown to induce changes in cell cycle progression .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3S2/c1-6-13-15-10(21-6)12-8(17)5-20-11-16-14-9(19-11)7-3-2-4-18-7/h2-4H,5H2,1H3,(H,12,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCHMMZRRYFBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

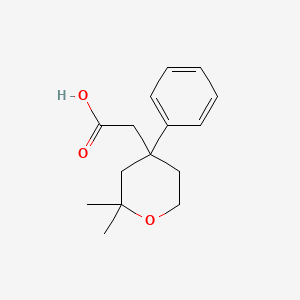
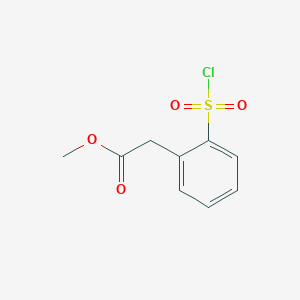
![2-[2-(1-Methylimidazol-2-yl)piperazin-1-yl]ethanamine;tetrahydrochloride](/img/structure/B2640489.png)


![1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxylic acid](/img/structure/B2640492.png)
![7-Benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B2640493.png)
![6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2640496.png)
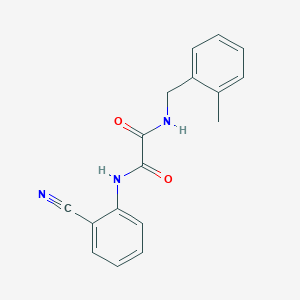
![3-(4-ethylphenyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2640498.png)
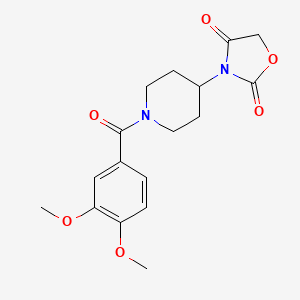

![N-(3-chloro-4-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2640505.png)
